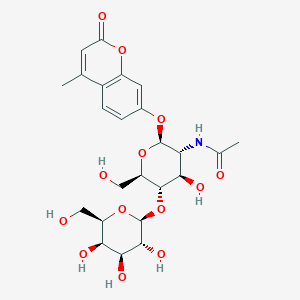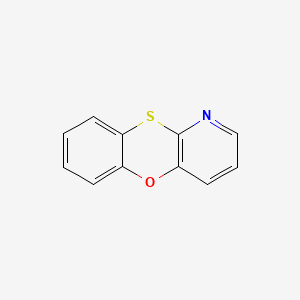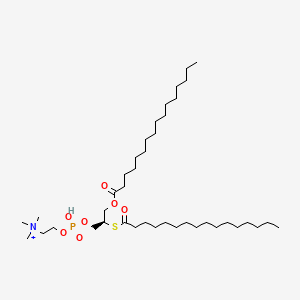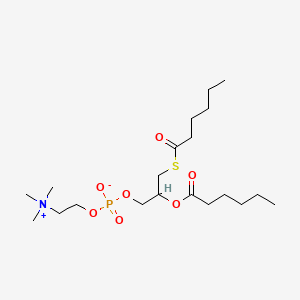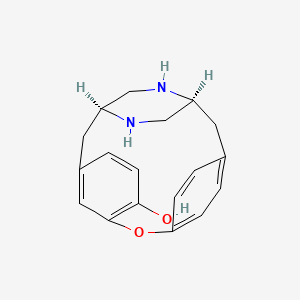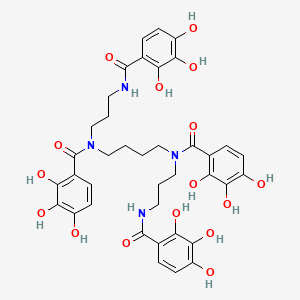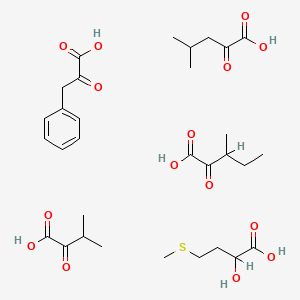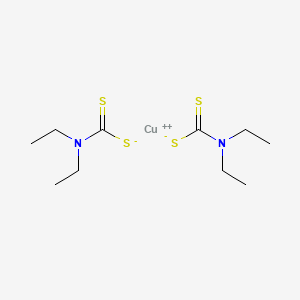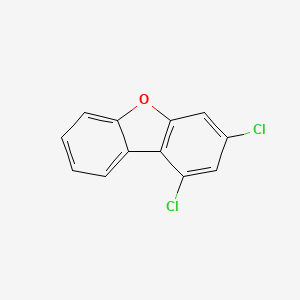![molecular formula C20H34N2O8 B1211308 5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester](/img/structure/B1211308.png)
5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[10-(5-methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester is a fatty acid methyl ester.
Aplicaciones Científicas De Investigación
Haptens and Antibody Production
- Haptens containing dioxaphosphorinan methoxyacetic acid linker arms have been synthesized for producing antibodies against organophosphate pesticides. These haptens, when conjugated to proteins, generate polyclonal sera recognizing pesticides with high specificity (ten Hoeve et al., 1997).
Synthesis of Nitrogen-containing Heterocycles
- Research on the synthesis of nitrogen-containing heterocycles involved transformations of substituted 2-diazopentane-1,3,5-triones, showing the versatility of these compounds in creating various heterocyclic structures (Kutkovaya et al., 2003).
Antiinflammatory Agents
- Synthesis of new 4,5-dihydro-5-oxoisoxazole derivatives aimed at creating potential antiinflammatory agents, demonstrating the compound's utility in medicinal chemistry (Abignente et al., 1983).
Catalysis and Chemical Transformations
- 5-methoxy-2-furyl carbinols were catalytically converted into 4-ylidene-butenolides and 4-oxo-2-enoic acid methyl esters, highlighting the compound's role in facilitating important chemical transformations (D’Auria et al., 1980).
Fatty Acid Studies
- The compound has been used in studies of fatty acids, particularly in examining oxymercuration-demercuration reactions of fatty esters, which is important in understanding chemical properties and reactions of lipids (Lam et al., 1976).
Progenitors for Amino Acids
- Derivatives of the compound have been evaluated as progenitors for the amino acid methyldopa, an important aspect in drug development and bioavailability studies (Saari et al., 1984).
Propiedades
Nombre del producto |
5-[10-(5-Methoxy-1,5-dioxopentyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoic acid methyl ester |
|---|---|
Fórmula molecular |
C20H34N2O8 |
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
methyl 5-[10-(5-methoxy-5-oxopentanoyl)-1,7-dioxa-4,10-diazacyclododec-4-yl]-5-oxopentanoate |
InChI |
InChI=1S/C20H34N2O8/c1-27-19(25)7-3-5-17(23)21-9-13-29-15-11-22(12-16-30-14-10-21)18(24)6-4-8-20(26)28-2/h3-16H2,1-2H3 |
Clave InChI |
GLDWTAOVLTUKIJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCC(=O)N1CCOCCN(CCOCC1)C(=O)CCCC(=O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-formamido-4-methylsulfanylbutanoate](/img/structure/B1211225.png)
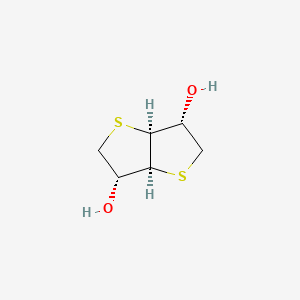
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1211228.png)
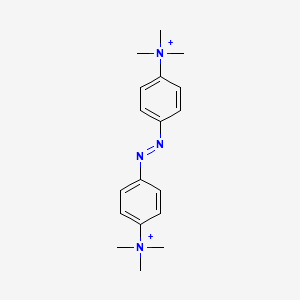
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
